
1,4-Dihydroxy-5,8-bis((2-(1-piperidinyl)ethyl)amino)-9,10-anthracenedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dihydroxy-5,8-bis((2-(1-piperidinyl)ethyl)amino)-9,10-anthracenedione is a synthetic anthraquinone derivative. This compound is known for its vibrant blue color and is primarily used in the field of medicinal chemistry due to its potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydroxy-5,8-bis((2-(1-piperidinyl)ethyl)amino)-9,10-anthracenedione typically involves the following steps:
Starting Material: The synthesis begins with 1,4-dihydroxyanthraquinone.
Alkylation: The 1,4-dihydroxyanthraquinone undergoes alkylation with 2-chloroethylamine to introduce the ethylamine groups.
Piperidinyl Substitution: The ethylamine groups are then reacted with piperidine to form the final product.
The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dihydroxy-5,8-bis((2-(1-piperidinyl)ethyl)amino)-9,10-anthracenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The amino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted anthraquinone derivatives
Applications De Recherche Scientifique
1,4-Dihydroxy-5,8-bis((2-(1-piperidinyl)ethyl)amino)-9,10-anthracenedione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized as a dye in textile and paper industries due to its vibrant color.
Mécanisme D'action
The mechanism of action of 1,4-Dihydroxy-5,8-bis((2-(1-piperidinyl)ethyl)amino)-9,10-anthracenedione involves:
DNA Intercalation: The compound intercalates into the DNA helix, disrupting the normal function of the DNA.
Topoisomerase Inhibition: It inhibits topoisomerase enzymes, which are crucial for DNA replication and transcription.
Reactive Oxygen Species (ROS) Generation: The compound can generate reactive oxygen species, leading to oxidative stress and cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dihydroxy-5,8-bis((2-(dimethylamino)ethyl)amino)-9,10-anthracenedione: Similar structure but with dimethylamino groups instead of piperidinyl groups.
1,4-Dihydroxy-5,8-bis((2-(morpholinyl)ethyl)amino)-9,10-anthracenedione: Contains morpholinyl groups instead of piperidinyl groups.
Uniqueness
1,4-Dihydroxy-5,8-bis((2-(1-piperidinyl)ethyl)amino)-9,10-anthracenedione is unique due to its specific piperidinyl groups, which enhance its ability to intercalate into DNA and inhibit topoisomerase enzymes more effectively compared to its analogs.
Propriétés
Numéro CAS |
70945-59-4 |
|---|---|
Formule moléculaire |
C28H36N4O4 |
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
1,4-dihydroxy-5,8-bis(2-piperidin-1-ylethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C28H36N4O4/c33-21-9-10-22(34)26-25(21)27(35)23-19(29-11-17-31-13-3-1-4-14-31)7-8-20(24(23)28(26)36)30-12-18-32-15-5-2-6-16-32/h7-10,29-30,33-34H,1-6,11-18H2 |
Clé InChI |
AYSMOTYGSAVPCU-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCNC2=C3C(=C(C=C2)NCCN4CCCCC4)C(=O)C5=C(C=CC(=C5C3=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


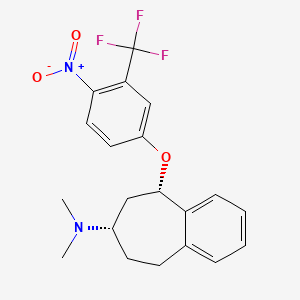
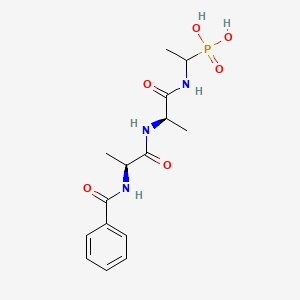

![3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione](/img/structure/B14476873.png)
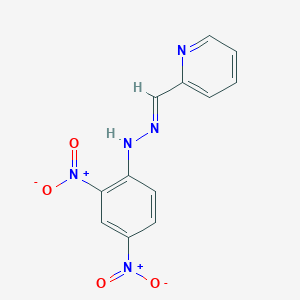
![2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene](/img/structure/B14476884.png)
![Ethanol, 2-[[(ethenylphenyl)methyl]thio]-](/img/structure/B14476885.png)
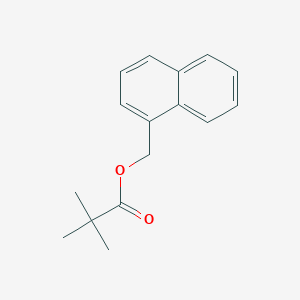


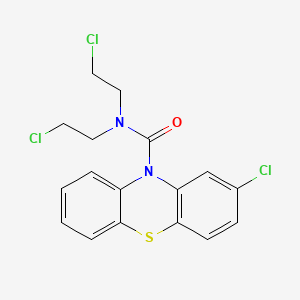
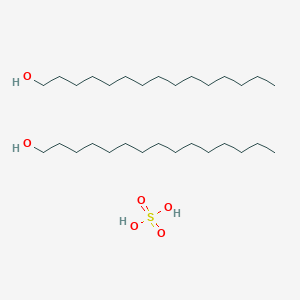
![4-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14476919.png)
![N-[3-Chloro-3-(4-methylphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14476923.png)
